6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine
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Overview
Description
6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3,4-dimethylbenzoyl group and a pyridazin-3-amine moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division.
Mode of Action
It is plausible that the compound interacts with its targets, possibly tyrosine kinases, leading to changes in the phosphorylation status of proteins, thereby affecting cellular functions .
Biochemical Pathways
Given the potential inhibition of tyrosine kinases, it is likely that the compound affects pathways related to cell signaling, growth, and division .
Result of Action
The potential inhibition of tyrosine kinases could lead to alterations in cell signaling, growth, and division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine typically involves multiple steps, starting with the preparation of the piperazine derivative. The final step involves coupling the piperazine derivative with pyridazin-3-amine under suitable reaction conditions, such as the use of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the number of steps, and employing continuous flow chemistry techniques to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridazin-3-amine moiety using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
Uniqueness
6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a piperazine ring with a 3,4-dimethylbenzoyl group and a pyridazin-3-amine moiety makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-16-5-6-18(14-17(16)2)22(29)28-12-10-27(11-13-28)21-8-7-20(25-26-21)24-19-4-3-9-23-15-19/h3-9,14-15H,10-13H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLKXIUQPHJQEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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